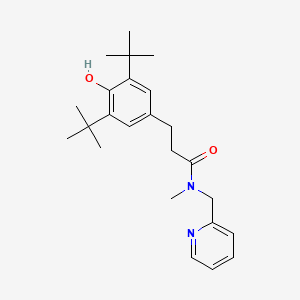![molecular formula C19H26N4O3S B7551875 N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7551875.png)
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide, commonly known as CMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative and is known to exhibit anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
CMPA has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis, multiple sclerosis, and neuropathic pain. Additionally, CMPA has been found to exhibit anticonvulsant and neuroprotective effects, which make it a potential candidate for the treatment of epilepsy and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of CMPA is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of compounds that play a key role in inflammation and pain. Additionally, CMPA has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
CMPA has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, CMPA has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals in the nervous system. Furthermore, CMPA has been found to exhibit anticonvulsant and neuroprotective effects, which make it a potential candidate for the treatment of epilepsy and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CMPA has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, CMPA exhibits a high degree of selectivity towards COX-2 enzyme, which makes it a potential candidate for the treatment of inflammation and pain-related disorders. However, CMPA has some limitations for lab experiments. The compound has poor solubility in water, which makes it difficult to administer in vivo. Additionally, CMPA has been found to exhibit some toxicity at higher doses, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on CMPA. One potential direction is to investigate the potential therapeutic applications of CMPA in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to understand the exact mechanism of action of CMPA and to identify potential targets for the compound. Furthermore, future research could focus on the development of new analogs of CMPA with improved solubility and selectivity towards COX-2 enzyme. Overall, the research on CMPA has significant potential for the development of new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of CMPA involves the reaction of 4-methylpyrazole with N-(cyclohexylmethyl)chloroacetamide, followed by the reaction of the resulting product with 4-aminobenzenesulfonamide. The final product is obtained by recrystallization of the resulting intermediate product.
Propriétés
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15-12-20-23(13-15)14-19(24)21-16-8-10-18(11-9-16)27(25,26)22(2)17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBSSZOECYDXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![3-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-1-(4-fluorophenyl)pyrrolidine](/img/structure/B7551820.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551835.png)
![2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7551841.png)
![N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]-4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B7551845.png)
![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-[[2-(tetrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7551847.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[3-(4-methylphenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7551851.png)
![4-(4-methyl-2-oxo-1H-imidazol-3-yl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]benzamide](/img/structure/B7551853.png)

![1-[[2-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7551880.png)
![N-(4-methylphenyl)-N-[4-[[methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7551887.png)
![5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid](/img/structure/B7551892.png)